N-(furan-2-ylmethyl)-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C17H25Cl2N3O3S and its molecular weight is 422.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
However, the methodology and findings from similar compounds, particularly those involving piperazine derivatives and their applications or effects in biological systems, can offer some insight into how such compounds might be studied or applied in scientific research. For example, piperazine derivatives are often explored for their pharmacological activities, including receptor affinity, metabolism, and potential therapeutic effects, as seen in some of the retrieved documents:
Pharmacokinetics and Metabolism : Studies often focus on the metabolic pathways, bioavailability, and elimination of piperazine derivatives, highlighting the importance of understanding these aspects for therapeutic application and safety assessment. For example, metabolic studies of specific HIV-1 protease inhibitors provide detailed insights into the body's processing of these compounds and their metabolites (Balani et al., 1995) https://consensus.app/papers/metabolites-l735524-potent-hiv1-protease-inhibitor-urine-balani/9de160acf565587fbca5c4ff03b44c1c/?utm_source=chatgpt.
Therapeutic Potential and Safety : Research into the therapeutic applications and safety profiles of chemical compounds, including adverse effects and drug interactions, is critical. For instance, studies on hydroxyzine, a piperazine antihistamine, delve into its sedative effects and potential for overdose, illustrating the dual aspects of efficacy and safety that must be considered (Johnson, 1982) https://consensus.app/papers/case-involving-hydroxyzine-johnson/a61839e3eef45ebaa8c9c5bd0f10b3ca/?utm_source=chatgpt.
Mechanism of Action : Understanding how compounds interact with biological targets, such as receptors or enzymes, is fundamental to assessing their potential use in treatment or research. Studies exploring receptor occupancy and the effects of novel antagonists on specific receptors are examples of research contributing to this understanding (Rabiner et al., 2002) https://consensus.app/papers/5hydroxytryptamine1a-receptor-occupancy-novel-rabiner/de3bdd4adfcf5c4e902c9fe3e4ee7bae/?utm_source=chatgpt.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S.2ClH/c21-15(16-4-2-10-24-16)12-19-5-7-20(8-6-19)13-17(22)18-11-14-3-1-9-23-14;;/h1-4,9-10,15,21H,5-8,11-13H2,(H,18,22);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQOFVFYVGRHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)CC(=O)NCC3=CC=CO3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.